Butyl laurate

Description

Butyl laurate has been reported in Mandragora autumnalis, Mangifera indica, and Mandragora officinarum with data available.

Structure

3D Structure

Properties

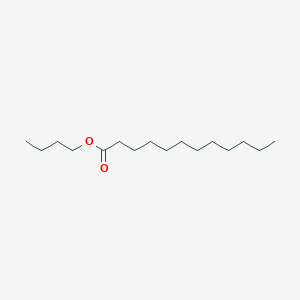

IUPAC Name |

butyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-13-14-16(17)18-15-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYEUQMPZIGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059336 | |

| Record name | Butyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity, peanut odour | |

| Record name | Butyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 18.00 mm Hg | |

| Record name | Butyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents; insoluble in water | |

| Record name | Butyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.863 | |

| Record name | Butyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-18-3 | |

| Record name | Butyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23985OCM4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7 °C | |

| Record name | Butyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical properties of n-butyl dodecanoate

An In-depth Technical Guide to the Physical Properties of n-Butyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-butyl dodecanoate. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key physical property measurements.

Introduction to n-Butyl Dodecanoate

N-butyl dodecanoate, also known as butyl laurate, is the ester formed from the condensation of dodecanoic acid (lauric acid) and n-butanol.[1] Its chemical formula is C16H32O2.[2][3] It is a colorless to pale yellow liquid with a fruity or fatty odor.[1][4] This compound is utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. It also finds application as a flavoring agent and fragrance in food and cosmetic products.

Core Physical Properties of n-Butyl Dodecanoate

The following table summarizes the key physical properties of n-butyl dodecanoate, compiled from various sources.

| Physical Property | Value | Conditions |

| Molecular Weight | 256.43 g/mol | |

| Density | 0.855 g/mL | at 25 °C |

| 0.860 g/mL | ||

| 0.853 - 0.863 g/mL | at 25 °C | |

| Boiling Point | 307 °C | at 760 mmHg |

| 180 °C | at 18 mmHg | |

| 166 °C | ||

| Melting Point | -10 °C | |

| -7 °C | ||

| Refractive Index | 1.435 | at 20 °C (n20/D) |

| 1.436 | ||

| Water Solubility | 0.06006 mg/L | at 25 °C |

| Organic Solvent Solubility | Soluble in most organic solvents. | |

| LogP (Octanol/Water Partition Coefficient) | 6.51 |

Experimental Protocols

The determination of the physical properties of a liquid organic compound like n-butyl dodecanoate involves standardized laboratory procedures.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Common methods include distillation and the Thiele tube method.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a distillation head, a condenser, a thermometer, and a receiving flask. The n-butyl dodecanoate sample (at least 5 mL) is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the thermometer bulb should be fully immersed in the vapor.

-

Temperature Reading: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid as it condenses into the receiving flask. It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For liquids like n-butyl dodecanoate, a pycnometer is a precise instrument for this measurement.

Methodology: Pycnometer Method

-

Initial Measurement: A clean, dry pycnometer (a flask with a precisely known volume) is weighed empty.

-

Sample Introduction: The pycnometer is filled with the n-butyl dodecanoate sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid on the exterior is carefully removed.

-

Final Measurement: The filled pycnometer is weighed again.

-

Calculation: The mass of the n-butyl dodecanoate is found by subtracting the empty pycnometer's mass from the filled pycnometer's mass. The density is then calculated by dividing the sample's mass by the known volume of the pycnometer. This measurement should be performed at a controlled temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum (or air) to its speed in the liquid. It is a characteristic property used for identification and purity assessment.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the n-butyl dodecanoate sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature must be noted, as the refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature of 20°C.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: An excess amount of n-butyl dodecanoate is added to a known volume of the solvent (e.g., water or an organic solvent) in a sealed vial.

-

Equilibration: The vials are placed in a temperature-controlled shaker or water bath and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are left undisturbed at the set temperature to allow any undissolved solute to settle.

-

Sampling and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and then diluted. The concentration of n-butyl dodecanoate in the diluted sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of n-butyl dodecanoate using simple distillation.

Caption: Workflow for Boiling Point Determination by Distillation.

References

An In-depth Technical Guide to Butyl Laurate (CAS 106-18-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl laurate, with the CAS number 106-18-3, is the ester formed from the reaction of n-butanol and lauric acid.[1] It is a colorless to pale yellow liquid characterized by a faint, waxy, and fatty odor.[2] This compound, also known as butyl dodecanoate, finds extensive application in the flavor, fragrance, and cosmetic industries.[1][2] For drug development professionals, its properties as an emollient, solvent, and potential penetration enhancer are of significant interest. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, safety assessment, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂O₂ | [2] |

| Molecular Weight | 256.42 g/mol | |

| CAS Number | 106-18-3 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic fatty, waxy odor | |

| Melting Point | -10 °C | |

| Boiling Point | 180 °C at 18 mmHg | |

| Density | 0.855 g/mL at 25 °C | |

| Refractive Index | 1.4346 - 1.4371 at 20 °C | |

| Solubility | Insoluble in water; Soluble in most organic solvents | |

| Flash Point | > 110 °C (> 230 °F) | |

| logP (o/w) | 6.51 |

Synthesis of this compound

This compound is primarily synthesized through the esterification of lauric acid with n-butanol. This can be achieved through chemical or enzymatic methods.

Chemical Synthesis

The conventional method for synthesizing this compound involves the Fischer esterification of lauric acid and n-butanol, typically using an acid catalyst such as sulfuric acid or gaseous HCl.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lauric acid (1 molar equivalent) and n-butanol (1.2-1.5 molar equivalents).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of lauric acid).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and filter. The excess n-butanol and any remaining impurities can be removed by vacuum distillation to yield pure this compound.

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative, often proceeding under milder reaction conditions with high specificity. Lipases are commonly employed for this esterification.

-

Materials: Lauric acid, n-butanol, immobilized lipase (e.g., from Candida antarctica or Rhizopus oryzae), and an organic solvent (e.g., hexane).

-

Reaction Setup: In a screw-capped vial, dissolve lauric acid (e.g., 1 mmol) and n-butanol (e.g., 3 mmol) in a suitable volume of hexane (e.g., 5 mL).

-

Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of substrates).

-

Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for a specified period (e.g., 24-48 hours).

-

Monitoring: The conversion to this compound can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

-

Purification: The solvent is removed under reduced pressure, and the resulting this compound can be purified by silica gel column chromatography if necessary.

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical Data

The identity and purity of this compound are confirmed using various analytical techniques.

| Analytical Technique | Key Data Points | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 4.06 (t, 2H), 2.28 (t, 2H), 1.63-1.51 (m, 2H), 1.42 (m, 2H), 1.26 (br s, 16H), 0.93 (t, 3H), 0.88 (t, 3H) | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): 256. Key Fragments (m/z): 201, 183, 129, 116, 87, 56 | |

| IR Spectroscopy | Characteristic C=O stretch of the ester at ~1740 cm⁻¹ |

Applications in Drug Development

While traditionally used in cosmetics and as a flavoring agent, this compound possesses properties that are advantageous in pharmaceutical formulations.

-

Emollient and Skin Conditioning Agent: Its emollient properties make it suitable for topical formulations, where it can improve the feel and spreadability of creams and lotions.

-

Solvent: Its ability to dissolve various organic molecules can be utilized in the formulation of poorly water-soluble drugs.

-

Penetration Enhancer: Fatty acid esters, like this compound, are known to act as chemical penetration enhancers for transdermal drug delivery. They are thought to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients through the skin.

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Safety and Toxicology

This compound is generally considered to have low toxicity. It is approved for use as a flavoring agent in food by regulatory bodies such as the FDA.

| Endpoint | Result | Reference |

| Acute Oral Toxicity | LD50 (Rat, for the similar compound Methyl Laurate): > 2000 mg/kg | |

| Skin Irritation | Not classified as a skin irritant. | |

| Eye Irritation | Not classified as an eye irritant. | |

| Sensitization | Not classified as a sensitizer. |

Conclusion

This compound is a versatile ester with a well-established safety profile for its current applications. For researchers and professionals in drug development, its potential as a formulation excipient, particularly as a solvent and a penetration enhancer for topical and transdermal delivery systems, warrants further investigation. The synthesis of this compound is straightforward, with both chemical and greener enzymatic routes being well-documented. This technical guide provides a foundational understanding of this compound's properties and potential applications in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Solubility of Butyl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the solubility of butyl laurate in various organic solvents. This compound, a fatty acid ester, sees wide application as an emollient, solvent, and flavoring agent in the cosmetics, pharmaceutical, and food industries. A thorough understanding of its solubility is critical for formulation development, particularly in drug delivery systems where it can act as a lipid-based carrier.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound (CH₃(CH₂)₁₀COOCH₂(CH₂)₃CH₃) possesses a long, nonpolar hydrocarbon tail and a more polar ester group. This amphiphilic nature dictates its solubility characteristics in different types of organic solvents.

Quantitative Solubility of this compound

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Estimated Solubility ( g/100g ) |

| Alcohols | Methanol | 5.1 | Moderately Soluble |

| Ethanol | 4.3 | Soluble | |

| Ketones | Acetone | 5.1 | Soluble |

| Ethers | Diethyl Ether | 2.8 | Highly Soluble |

| Esters | Ethyl Acetate | 4.4 | Highly Soluble |

| Hydrocarbons | n-Hexane | 0.1 | Highly Soluble |

| Toluene | 2.4 | Highly Soluble | |

| Chlorinated | Dichloromethane | 3.1 | Highly Soluble |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |

Note: "Highly Soluble" implies miscibility or near-miscibility. "Soluble" suggests a significant amount dissolves, while "Moderately Soluble" indicates lower but still substantial solubility. These estimations are based on the principle of "like dissolves like," where the nonpolar nature of this compound's long alkyl chain dominates its solubility profile, favoring solvents with lower polarity.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent[3][4][5]. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of this compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For esters like this compound, 24 to 48 hours is generally recommended. The presence of undissolved this compound at the end of this period confirms that saturation has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Gas Chromatography (GC): A suitable method for volatile compounds like esters. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Refractive Index: For binary solutions, the concentration can be determined by measuring the refractive index and comparing it to a standard curve of refractive index versus concentration.

-

UV-Vis Spectrophotometry: This method is applicable if the ester has a chromophore that absorbs in the UV-Vis range. However, simple esters like this compound do not have strong chromophores, making this method less suitable unless derivatization is performed.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Logical Relationship in Solubility Analysis

The choice of analytical method for quantification is a critical decision in the solubility determination process. The following diagram outlines the logical considerations for selecting an appropriate technique.

Signaling Pathways and Drug Development

A thorough review of the scientific literature did not reveal any established signaling pathways directly involving this compound in the context of drug development. Its primary role in pharmaceutical formulations is that of an excipient, often as a component of lipid-based drug delivery systems. In this capacity, its function is to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) rather than to exert a direct pharmacological effect through a specific signaling cascade. Future research may explore potential biological interactions, but currently, no data supports the creation of a signaling pathway diagram.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, tailored for professionals in research and drug development. While specific quantitative data remains a gap in the literature, the provided estimations and detailed experimental protocol for the shake-flask method offer a solid foundation for practical application. The logical framework for selecting an appropriate analytical technique further aids in the design of robust solubility studies. As the pharmaceutical industry continues to explore lipid-based formulations, a precise understanding of the solubility of excipients like this compound will remain a critical aspect of successful drug product development.

References

Spectroscopic data of butyl laurate (FTIR, NMR)

An In-depth Technical Guide to the Spectroscopic Data of Butyl Laurate

This guide provides a detailed overview of the spectroscopic data for this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the characterization of this fatty acid ester.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

FTIR Spectroscopic Data

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the long alkyl chains.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (asymmetric, CH₂) |

| ~2855 | Strong | C-H stretch (symmetric, CH₂) |

| ~1740 | Very Strong | C=O stretch (ester)[1] |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1170 | Strong | C-O stretch (ester)[1] |

NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.06 | Triplet | 2H | -O-CH ₂-CH₂-CH₂-CH₃ |

| ~2.28 | Triplet | 2H | -C(=O)-CH ₂-CH₂- |

| ~1.62 | Multiplet | 2H | -O-CH₂-CH ₂-CH₂-CH₃ |

| ~1.26 | Multiplet | 16H | -(CH₂)₈- |

| ~0.92 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH ₃ |

| ~0.88 | Triplet | 3H | -CH₂-CH ₃ (laurate chain) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C =O (Ester)[2] |

| ~64.1 | -O-C H₂- |

| ~34.4 | -C(=O)-C H₂- |

| ~31.9 | Alkyl Chain CH₂ |

| ~30.7 | Alkyl Chain CH₂ |

| ~29.6 | Alkyl Chain CH₂ |

| ~29.5 | Alkyl Chain CH₂ |

| ~29.3 | Alkyl Chain CH₂ |

| ~29.2 | Alkyl Chain CH₂ |

| ~25.0 | Alkyl Chain CH₂ |

| ~22.7 | Alkyl Chain CH₂ |

| ~19.2 | -O-CH₂-CH₂-C H₂-CH₃ |

| ~13.9 | -O-CH₂-CH₂-CH₂-C H₃ |

| ~14.1 | -C H₃ (laurate chain) |

Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of a liquid sample like this compound. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr) for neat liquid analysis.[3]

Methodology:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.[3]

-

Sample Preparation (Neat Liquid):

-

ATR: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Salt Plates: Place a drop of this compound between two salt plates to create a thin liquid film.

-

-

Data Acquisition:

-

Place the sample into the spectrometer's sample holder.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift calibration.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent.

-

"Shim" the magnetic field to achieve a homogeneous field across the sample, which is crucial for high-resolution spectra.

-

Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a rapid acquisition time.

-

Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. Decoupling techniques are often used to simplify the spectrum by removing C-H coupling.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce proton-proton coupling information.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Analytical Deep Dive: A Technical Guide to the GC-MS of Butyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of butyl laurate. This compound, the butyl ester of dodecanoic acid, is a fatty acid ester with applications in the flavor, fragrance, and cosmetic industries. Its accurate identification and quantification are crucial for quality control, formulation development, and safety assessment. This document details the experimental protocols, data interpretation, and key visualizations necessary for a thorough understanding of the GC-MS analysis of this compound.

Quantitative Data Summary

The electron ionization (EI) mass spectrum of this compound is characterized by a series of specific fragment ions. The relative abundance of these ions is a key quantitative metric for identification. The following table summarizes the most significant ions observed in the mass spectrum of this compound.[1]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Fragment Identity |

| 43 | 99.99 | [C3H7]+ (Propyl cation) or [CH3CO]+ (Acetyl cation) |

| 55 | 84.80 | [C4H7]+ (Butenyl cation) |

| 56 | 31.20 | [C4H8]+• (Butene radical cation) |

| 57 | 49.72 | [C4H9]+ (Butyl cation) |

| 171 | 53.80 | [C11H23CO]+ (Lauroyl cation minus C3H7) |

Experimental Protocols

A robust and reproducible GC-MS method is essential for the accurate analysis of this compound. The following protocol is a synthesis of established methods for the analysis of fatty acid esters and can be adapted for specific instrumentation and sample matrices.[2][3]

Sample Preparation

For samples where this compound is present in a complex matrix (e.g., cosmetics, food products), a liquid-liquid extraction is typically employed to isolate the analyte.

-

Materials:

-

Sample containing this compound

-

Hexane (or other suitable non-polar solvent, GC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

GC vials with PTFE-lined caps

-

-

Procedure:

-

Homogenize the sample if it is not a liquid.

-

To a known quantity of the sample, add an equal volume of hexane.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the hexane layer.

-

Centrifuge the mixture to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

GC-MS Instrumentation and Conditions

The following parameters are a general guideline for the GC-MS analysis of this compound and may require optimization for specific instruments. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.[4]

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

-

Visualizations

Experimental Workflow

The overall process for the GC-MS analysis of this compound, from sample preparation to data acquisition, is a critical logical flow for any researcher to understand.

Mass Fragmentation Pathway of this compound

Understanding the fragmentation of this compound upon electron ionization is fundamental to its identification. The major fragmentation pathways are illustrated below.

References

- 1. This compound | C16H32O2 | CID 61015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Butyl Laurate from Lauric Acid and Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl laurate, an ester with applications in the pharmaceutical, cosmetic, and food industries. The document details various catalytic methods, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (butyl dodecanoate) is an ester formed from the reaction of lauric acid and butanol.[1][2] It is a colorless to pale yellow liquid with a characteristic fatty or fruity odor.[1][3][4] Due to its low toxicity, it finds use as a flavoring agent, fragrance, solvent, and emulsifier. The synthesis of this compound is a classic example of Fischer esterification, a reaction that can be catalyzed by various means, including enzymatic and chemical catalysts. This guide explores different approaches to optimize this synthesis, focusing on reaction conditions, catalyst efficiency, and product yield.

Catalytic Synthesis of this compound

The esterification of lauric acid with butanol can be achieved through several catalytic routes. The choice of catalyst influences reaction conditions, yield, and environmental impact.

Enzymatic Catalysis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical catalysis. Lipases are commonly employed for this purpose.

-

Rhizopus oryzae Lipase (ROL): Immobilized ROL has been shown to be an effective catalyst for this compound synthesis. Optimal conditions for this enzyme include a butanol to lauric acid molar ratio of 1.2, in the presence of hexane as a solvent. Under these conditions, a conversion yield of up to 90.5% can be achieved within 2 hours. A key advantage of immobilized ROL is its reusability, with studies showing successful reuse for over 25 cycles without a significant drop in conversion yield.

-

Carica papaya Lipase (CPL): Crude CPL is another biocatalyst used for this esterification. The optimal temperature for CPL-catalyzed synthesis is around 55°C.

Chemical Catalysis

Various chemical catalysts can be used for the synthesis of this compound, ranging from traditional mineral acids to solid acid catalysts.

-

Sulfuric Acid: As a strong mineral acid, sulfuric acid is a common catalyst for esterification. High-shear mixing-assisted esterification using sulfuric acid at 60°C has been shown to achieve high conversions of lauric acid in a short reaction time of 12 minutes.

-

Mesoporous Silica-Supported Catalysts: Materials like SBA-15, impregnated with zinc oxide (ZnO) or magnesium oxide (MgO), have been demonstrated to catalyze the esterification of lauric acid with 1-butanol under mild conditions.

-

Heteropolyacids: Tungstophosphoric acid supported on MCM-41 is another effective solid acid catalyst for this reaction.

-

Organotin Catalysts: Dibutyltin dilaurate is a widely used organotin catalyst in various industrial processes, including esterification. It acts as a Lewis acid to activate the carbonyl group of the carboxylic acid.

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data from various studies on the synthesis of this compound.

| Catalyst | Molar Ratio (Butanol:Lauric Acid) | Temperature (°C) | Reaction Time | Solvent | Conversion/Yield (%) | Reference |

| Immobilized Rhizopus oryzae Lipase | 1.2 | 37 | 2 hours | Hexane | 90.5 | |

| Carica papaya Lipase | 20 | 55 | 24 hours | None | ~9.8 (conversion) | |

| Sulfuric Acid | 13 | 60 | 12 minutes | None | 88.2 - 93.6 | |

| Niobium Phosphate | - | - | - | - | High |

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of this compound based on common laboratory practices.

Materials

-

Lauric Acid (reagent grade)

-

n-Butanol (reagent grade)

-

Selected Catalyst (e.g., Immobilized Rhizopus oryzae Lipase, Sulfuric Acid)

-

Solvent (e.g., Hexane, if required)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating and stirring apparatus (magnetic stirrer with hot plate)

-

Rotary evaporator

Synthesis Procedure (Enzymatic Catalysis Example)

-

In a round-bottom flask, dissolve lauric acid in a minimal amount of hexane.

-

Add n-butanol to the flask in the desired molar ratio (e.g., 1.2:1 butanol to lauric acid).

-

Add the immobilized Rhizopus oryzae lipase to the reaction mixture (e.g., 550 IU).

-

Equip the flask with a condenser and place it on a magnetic stirrer with a hot plate.

-

Heat the reaction mixture to the optimal temperature (e.g., 37°C) and stir at a constant rate (e.g., 220 rpm).

-

Monitor the reaction progress by taking samples periodically and analyzing them using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction reaches completion (e.g., after 2 hours), filter off the immobilized enzyme for reuse.

Purification Procedure

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted lauric acid.

-

Wash the organic layer with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent (hexane) under reduced pressure using a rotary evaporator.

-

The remaining liquid is the crude this compound. For higher purity, fractional distillation under reduced pressure can be performed.

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

References

The Botanical Presence of Butyl Laurate: A Technical Overview for Scientific Professionals

An in-depth guide on the natural occurrence, analysis, and biosynthesis of butyl laurate in the plant kingdom, prepared for researchers, scientists, and professionals in drug development.

Introduction

This compound, the ester of butanol and lauric acid, is a volatile organic compound with a fatty, waxy, and slightly floral-fruity aroma. While extensively used as a flavoring and fragrance agent in the food and cosmetic industries, its natural occurrence in plants is a subject of growing interest for researchers exploring novel bioactive compounds and natural product synthesis. This technical guide provides a comprehensive overview of the current knowledge on the presence of this compound in various plant species, detailing quantitative data, experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence of this compound in Plants

This compound has been identified as a natural volatile constituent in a variety of plant species, contributing to their characteristic aroma profiles. Its presence has been confirmed in the fruits of several plants, as well as in some processed natural products.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part Analyzed | Concentration (% of Extract/Volatiles) | Reference(s) |

| Mandragora autumnalis (Mandrake) | Solanaceae | Ripe Fruit | 3.6% (in petroleum ether extract) | [1] |

| Mandragora autumnalis (Mandrake) | Solanaceae | Ripe Fruit | 0.72% | [2] |

| Mangifera indica (Mango) | Anacardiaceae | Fruit | Present (quantification not specified) | [3] |

| Caryota urens (Fish-tail Palm) | Arecaceae | - | Present (quantification not specified) | [1] |

| Malus domestica (Apple) | Rosaceae | Fruit | Present (quantification not specified) | [4] |

Note: The concentrations reported are based on specific extraction and analysis methods and may vary depending on the plant cultivar, ripeness, and environmental conditions.

The presence of this compound has also been noted in processed natural products such as malt and whiskey, where it likely arises from fermentation and aging processes involving plant-derived precursors.

Experimental Protocols for the Analysis of this compound in Plants

The identification and quantification of this compound in plant matrices are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol for the analysis of this compound and other volatile esters in plant tissues.

Sample Preparation

-

Objective: To prepare a representative sample of the plant material for extraction.

-

Procedure:

-

Collect fresh plant material (e.g., fruit, leaves, flowers).

-

Immediately freeze the material in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Accurately weigh a specific amount of the powdered tissue (e.g., 1-5 grams) for extraction.

-

Extraction of Volatile Compounds

-

Objective: To isolate this compound and other volatile compounds from the plant matrix.

-

Method: Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the weighed plant powder into a headspace vial.

-

If required, add a saturated solution of NaCl to enhance the release of volatiles.

-

Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow volatiles to accumulate in the headspace.

-

Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation: A GC system coupled with a Mass Spectrometer.

-

Procedure:

-

Injection: Insert the SPME fiber into the hot GC injection port for thermal desorption of the analytes.

-

Separation: Utilize a capillary column (e.g., DB-5ms or HP-5ms) with a suitable temperature program to separate the volatile compounds based on their boiling points and polarity.

-

Example Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/minute, and held for 5 minutes.

-

-

Detection (MS): As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum with a reference library (e.g., NIST).

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. An internal standard can be used for more accurate quantification.

-

Proposed Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves two main stages: the synthesis of its precursors, lauric acid and butanol, and their subsequent esterification.

Biosynthesis of Precursors

-

Lauric Acid (Dodecanoic Acid): Lauric acid is a saturated fatty acid synthesized in the plastids of plant cells through the fatty acid synthesis (FAS) pathway. The process begins with acetyl-CoA and involves a series of condensation, reduction, dehydration, and further reduction reactions, with the growing acyl chain attached to an acyl carrier protein (ACP).

-

Butanol: The biosynthesis of butanol in plants is less well-defined than that of fatty acids. It is likely derived from amino acid metabolism or the butanoate metabolic pathway.

Esterification

The final step in the formation of this compound is the esterification of lauric acid (or its activated form, lauroyl-CoA) with butanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes are responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma of fruits and flowers. The specific AAT responsible for this compound synthesis would exhibit substrate specificity for both lauroyl-CoA and butanol.

Visualizations

Caption: Experimental workflow for the analysis of this compound in plant tissues.

Caption: Proposed biosynthetic pathway of this compound in plants.

Conclusion

The natural occurrence of this compound in plants, though not as extensively studied as other volatile esters, presents an intriguing area for further research. The quantitative data available, primarily for Mandragora autumnalis, highlights the potential for significant concentrations in certain species. The established analytical protocols, centered around GC-MS, provide a robust framework for future quantitative studies in other plants like mango, apple, and fishtail palm. Furthermore, understanding the biosynthetic pathway, particularly the role of specific alcohol acyltransferases, could open avenues for metabolic engineering to enhance the production of this and other valuable esters in plants. For drug development professionals, the identification of novel natural sources of this compound and the elucidation of its biosynthesis could lead to the discovery of new enzymatic tools and the development of sustainable production methods for this and structurally related compounds.

References

Unveiling the Toxicological Profile of Butyl Laurate for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl laurate, the ester of n-butanol and lauric acid, is a fatty acid ester with a history of use in the flavor, fragrance, and cosmetic industries.[1][2][3] For research and development, particularly in drug delivery systems and formulation science, a comprehensive understanding of its toxicological profile is paramount. This technical guide provides an in-depth analysis of the available toxicological data for this compound, focusing on key safety endpoints relevant to research applications. While extensive quantitative data for this compound is not always available in the public domain, this guide synthesizes existing information, outlines standard experimental protocols for key toxicological assessments, and provides a framework for its safe handling and application in a research context.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Anticipated Metabolic Pathway:

It is expected that this compound, upon oral ingestion, would undergo hydrolysis by esterases, primarily in the small intestine, into its constituent components: lauric acid and n-butanol. Both of these substances are endogenous and have well-characterized metabolic fates. Lauric acid, a saturated fatty acid, would be absorbed and enter the fatty acid metabolic pool, undergoing β-oxidation. n-Butanol would be absorbed and metabolized, primarily in the liver, by alcohol dehydrogenase to butyraldehyde, which is then further oxidized to butyric acid, a short-chain fatty acid that enters the Krebs cycle.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

Data Summary:

| Endpoint | Species | Route | Value | Reference |

| LD50 (Lethal Dose 50%) | Not Available | Oral | Not Available | |

| Not Available | Dermal | Not Available |

While specific LD50 values for this compound are not readily found in the reviewed literature, safety data sheets consistently classify it as not acutely toxic.[4]

Experimental Protocol: Acute Oral Toxicity (OECD 420) - Fixed Dose Procedure

The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to identify a dose that causes clear signs of toxicity but not mortality.

Irritation and Sensitization

Skin Irritation

Studies on the skin irritation potential of this compound indicate that it is not a skin irritant.

Data Summary:

| Test | Species | Results | Classification | Reference |

| Acute Dermal Irritation/Corrosion (OECD 404) | Rabbit | No irritation observed | Not irritating |

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Eye Irritation

Data Summary:

| Test | Species | Results | Classification | Reference |

| Acute Eye Irritation/Corrosion (OECD 405) | Not Available | Not Available | Not Classified |

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This study is designed to determine the potential of a substance to produce irritation or damage to the eye.

References

Butyl Laurate: A Technical Guide for Life Science Researchers

Abstract

Butyl laurate, the ester of n-butanol and lauric acid, is a compound with established applications in the cosmetic, food, and manufacturing industries. While its role as a biochemical reagent in life science research is an emerging area, its structural similarity to endogenous fatty acid esters suggests potential for significant biological activity. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, and exploring its potential applications in cellular and molecular biology. This document is intended for researchers, scientists, and drug development professionals interested in the utility of fatty acid esters as signaling molecules and biochemical tools.

Introduction

This compound (butyl dodecanoate) is a saturated fatty acid ester recognized for its low toxicity and stability.[1] Traditionally used as a flavoring agent, fragrance component, and emollient, its potential as a bioactive molecule is an area of growing interest.[1][2] Fatty acid esters are increasingly recognized for their roles in cellular signaling, acting as modulators of various physiological processes. This guide synthesizes the current knowledge on this compound, providing a foundation for its investigation as a biochemical reagent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₂O₂ | [2][3] |

| Molecular Weight | 256.42 g/mol | |

| CAS Number | 106-18-3 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fatty, fruity, peanut-like | |

| Melting Point | -10 °C | |

| Boiling Point | 180 °C at 18 mmHg | |

| Density | 0.853 - 0.863 g/cm³ at 25 °C | |

| Solubility | Insoluble in water; soluble in most organic solvents | |

| LogP | 6.51 |

Potential Biological Activities and Applications in Life Science Research

While direct studies on the specific biological activities of this compound as a biochemical reagent are limited, the activities of its parent molecule, lauric acid, and other laurate esters provide a basis for hypothesizing its potential roles.

Antimicrobial Properties

Lauric acid is well-documented for its antimicrobial properties, particularly against Gram-positive bacteria. Several laurate esters have also demonstrated antimicrobial efficacy. For instance, monolaurin, sucrose monolaurate, and erythorbyl laurate have shown bacteriostatic and bactericidal effects against Staphylococcus aureus and Listeria monocytogenes. However, simple esters like methyl laurate and ethyl laurate have shown a lack of significant activity against S. aureus. The antimicrobial potential of this compound remains to be quantitatively determined.

The following table presents minimum inhibitory concentration (MIC) values for lauric acid and various laurate esters against common bacterial strains, providing a comparative context for potential future studies on this compound.

| Compound | Test Organism | MIC (mM) | Reference(s) |

| Monolaurin | Listeria monocytogenes | 0.1 | |

| Sucrose monolaurate | Listeria monocytogenes | 0.4 | |

| Erythorbyl laurate | Listeria monocytogenes | 0.6 | |

| Monolaurin | Staphylococcus aureus | 0.2 - 0.4 | |

| Sucrose monolaurate | Staphylococcus aureus | 0.2 - 0.4 | |

| Erythorbyl laurate | Staphylococcus aureus | 0.2 - 0.4 |

Anti-inflammatory Activity

Fatty acids and their esters are known to modulate inflammatory signaling pathways. A potential mechanism for the anti-inflammatory effects of dodecanoate esters is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. While quantitative data on the anti-inflammatory activity of this compound is not currently available, this represents a promising area for future investigation.

The proposed mechanism of action for the anti-inflammatory effects of dodecanoate esters is depicted in the following diagram:

Role in Cellular Signaling

Fatty acid esters can act as signaling molecules by interacting with specific cellular receptors. While direct evidence for this compound is not available, lauric acid is a known agonist for G-protein coupled receptors GPR40 and GPR120, which are involved in various metabolic processes. It is plausible that this compound, after cellular uptake and hydrolysis to lauric acid, could indirectly modulate these pathways.

The following diagram illustrates the potential involvement of this compound in cellular signaling following its conversion to lauric acid.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a biochemical reagent are not widely published. However, based on methodologies for similar compounds, the following general protocols can be adapted.

General Stock Solution Preparation

Due to its lipophilic nature, this compound is insoluble in aqueous media.

-

Prepare a high-concentration stock solution of this compound in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

-

Ensure the final concentration of the organic solvent in the culture medium is below the threshold of toxicity for the specific cell line being used (typically <0.5% v/v).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be adapted to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria without this compound) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

The general workflow for determining the MIC is as follows:

Safety and Handling

This compound is generally considered to have low toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has determined that there is "no safety concern at current levels of intake when used as a flavouring agent". However, as with any chemical reagent, appropriate safety precautions should be taken.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound presents an intriguing, yet underexplored, opportunity for life science research. Its physicochemical properties and the known biological activities of related laurate esters suggest its potential as a modulator of antimicrobial and anti-inflammatory pathways. Further research is required to elucidate its specific mechanisms of action, quantify its biological effects, and establish standardized protocols for its use as a biochemical reagent. This guide provides a foundational resource to stimulate and support such investigations.

References

Methodological & Application

Application Notes and Protocols: Lipase-Catalyzed Esterification of Lauric Acid with Butanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of butyl laurate, an ester with significant applications in the food, cosmetic, and pharmaceutical industries, is increasingly being performed using enzymatic methods.[1] Lipase-catalyzed esterification offers a green and sustainable alternative to traditional chemical synthesis, providing high specificity, milder reaction conditions, and reduced byproduct formation. This document provides detailed application notes and protocols for the lipase-catalyzed esterification of lauric acid with butanol, focusing on key reaction parameters, experimental methodologies, and data analysis.

General Principles of Lipase-Catalyzed Esterification

Lipases, a class of hydrolases, can effectively catalyze esterification reactions in non-aqueous or micro-aqueous environments.[2] The catalytic mechanism for esterification typically follows a Ping-Pong Bi-Bi kinetic model.[2] This process involves two main stages:

-

Acylation: The lipase reacts with the acyl donor (lauric acid) to form a stable acyl-enzyme intermediate, releasing a water molecule.

-

Nucleophilic Attack: The alcohol (butanol) then acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of the ester (this compound) and the regeneration of the free enzyme.

The overall reaction is reversible, and the removal of water produced during the reaction can shift the equilibrium towards ester synthesis.

References

Application Note: Enzymatic Production of Butyl Laurate in a Solvent-Free System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl laurate is a fatty acid ester with applications as a flavoring agent, emollient in cosmetics, and as a plasticizer.[1][2] Traditional chemical synthesis often requires high temperatures and harsh catalysts. The enzymatic synthesis of this compound, particularly in a solvent-free system, presents a green and efficient alternative. This approach utilizes lipases to catalyze the esterification of lauric acid and 1-butanol under mild conditions, minimizing waste and energy consumption. This document provides detailed protocols and compiled data for the lipase-catalyzed production of this compound in a solvent-free environment.

Principle of the Reaction

The synthesis involves the direct esterification of lauric acid (a C12 fatty acid) with 1-butanol. An immobilized lipase serves as the biocatalyst. The reaction is reversible, and the removal of water, a byproduct, can shift the equilibrium towards the formation of the ester, thereby increasing the conversion yield. The absence of a solvent simplifies downstream processing and reduces the environmental impact of the process.

// Edges lauric_acid -> lipase [dir=none, color="#202124"]; butanol -> lipase [dir=none, color="#202124"]; lipase -> butyl_laurate [label=" Esterification", color="#202124"]; lipase -> water [label=" Byproduct", color="#202124"];

// Invisible nodes for layout {rank=same; lauric_acid; butanol;} {rank=same; butyl_laurate; water;} }

Caption: Lipase-catalyzed esterification of lauric acid and 1-butanol.

Data Presentation

The efficiency of this compound synthesis is influenced by several factors, including the choice of lipase and various reaction parameters.

Table 1: Performance of Different Lipases in Ester Synthesis in Solvent-Free Systems

| Lipase Source | Immobilization Support/Form | Optimal Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|

| Mucor javanicus | Chrysotile | N/A | N/A | 97% (after 48h) | [3] |

| Rhizopus oryzae | Silica Aerogel | N/A | 1.2:1 | 90.5% | [3] |

| Candida antarctica (Novozym 435) | Macroporous Acrylic Resin | 60 | 15:1 (for Isopropyl Laurate) | 91% | [4] |

| Rhizomucor miehei (Lipozyme IM-77) | Duolite ES-562 | 58.2 | N/A | ~70% |

| Carica papaya lipase (CPL) | Crude Preparation | 55 | 20:1 | 20% (after 70h) | |

Table 2: Influence of Key Reaction Parameters on Ester Synthesis

| Parameter | Range Studied | Optimal Value | Effect on Conversion | Reference |

|---|---|---|---|---|

| Temperature | 45 - 85°C | 58.2°C | Conversion increases with temperature up to an optimum, beyond which enzyme denaturation can occur. | |

| Enzyme Loading | 1% - 4% (w/w) | 4% (w/w) | Higher enzyme concentration generally leads to a faster reaction rate and higher conversion. | |

| Substrate Molar Ratio | 1.2:1 - 5:1 (Butanol:Lauric Acid) | 1.2:1 | Excess alcohol can increase the reaction rate, but a very high excess may inhibit the enzyme. | |

| Reaction Time | 10 - 50 min | 40.6 min | Conversion increases with time until equilibrium is reached. |

| Water Removal | N/A | N/A | Removing the byproduct water can increase the final yield from ~75% to over 95%. | |

Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of this compound. Researchers should optimize conditions based on their specific enzyme and equipment.

// Nodes A [label="1. Substrate Preparation\nMix Lauric Acid and 1-Butanol\nin a stoppered flask."]; B [label="2. Reaction Setup\nAdd immobilized lipase.\nPlace in a temperature-controlled shaker."]; C [label="3. Enzymatic Reaction\nIncubate at optimal temperature\n(e.g., 55-65°C) with agitation (e.g., 200 rpm)."]; D [label="4. Reaction Monitoring\nWithdraw aliquots at time intervals.\nAnalyze for acid value via titration."]; E [label="5. Enzyme Separation\nStop reaction by filtering or\ncentrifuging to remove the immobilized enzyme."]; F [label="6. Product Analysis\nAnalyze the final product for purity\nand yield using Gas Chromatography (GC)."];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> C [label=" Continue reaction", style=dashed, color="#EA4335", fontsize=10]; D -> E [label=" Equilibrium reached", style=solid, color="#34A853", fontsize=10]; E -> F [color="#4285F4"]; }

Caption: General workflow for enzymatic synthesis of this compound.

Protocol 1: Batch Synthesis of this compound in a Solvent-Free System

1. Materials and Reagents:

-

Lauric Acid (≥98% purity)

-

1-Butanol (≥99% purity)

-

Immobilized Lipase (e.g., Novozym® 435 or Lipozyme® RM IM)

-

Stoppered flasks (e.g., 100 mL Erlenmeyer flasks)

-

Temperature-controlled orbital shaker/incubator

-

Filtration setup or centrifuge to recover the enzyme

2. Procedure:

-

Pre-heat the temperature-controlled shaker to the desired reaction temperature (e.g., 60°C).

-

In a 100 mL stoppered flask, add lauric acid and 1-butanol. A common starting point is a 1:1 or 1:2 molar ratio. For example, add 20.0 g of lauric acid (0.1 mol) and 14.8 g of 1-butanol (0.2 mol).

-

Place the flask in the shaker for 10-15 minutes to allow the lauric acid to melt and mix with the butanol, creating a homogenous liquid phase.

-

Add the immobilized lipase to the reaction mixture. The amount is typically based on the total weight of the substrates (e.g., 1-5% w/w). For a 34.8 g substrate mixture, this would be 0.35 g to 1.74 g of enzyme.

-

Ensure the flask is tightly sealed to prevent the evaporation of butanol and start the agitation (e.g., 200 rpm).

-

Monitor the reaction progress by taking small samples at regular intervals (e.g., every hour) for analysis as described in Protocol 2.

-

Once the reaction reaches equilibrium (i.e., the acid value remains constant), stop the reaction.

-

Separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed with a non-polar solvent like hexane and dried for potential reuse.

-

The remaining liquid is the crude this compound product, which can be further purified if necessary.

Protocol 2: Analysis of Reaction Conversion by Titration

This protocol determines the remaining amount of lauric acid to calculate the conversion percentage.

1. Materials and Reagents:

-

Ethanol/Acetone mixture (1:1 v/v), neutralized

-

Phenolphthalein indicator solution

-

Standardized 0.1 M potassium hydroxide (KOH) solution

-

Burette, flasks, and magnetic stirrer

2. Procedure:

-

Accurately weigh a small amount of the reaction mixture (e.g., 0.1-0.2 g) into a 50 mL flask.

-

Add 10 mL of the neutralized ethanol/acetone mixture to dissolve the sample.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with the standardized 0.1 M KOH solution until a persistent faint pink color is observed.

-

Record the volume of KOH used.

-

Calculate the Acid Value (AV) using the formula:

-

AV (mg KOH/g) = (V × N × 56.1) / W

-

Where: V = volume of KOH (mL), N = normality of KOH, W = weight of the sample (g).

-

-

-

Calculate the conversion of lauric acid using the formula:

-

Conversion (%) = [(AV_initial - AV_time_t) / AV_initial] × 100

-

Where: AV_initial is the acid value at t=0, and AV_time_t is the acid value at a given time.